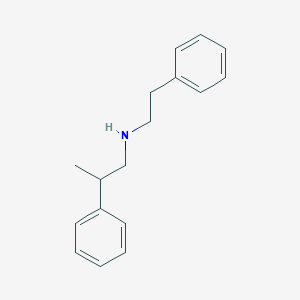
N-cycloheptylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptylpyridine-3-carboxamide (CCPA) is a small molecule that belongs to the class of pyridine-carboxamides. CCPA has attracted attention from the scientific community due to its potential as a research tool for studying the function and modulation of adenosine receptors. Adenosine receptors are G protein-coupled receptors that play a critical role in various physiological processes, including neurotransmission, inflammation, and immune response. CCPA has been shown to have high selectivity and affinity for adenosine A1 receptors, making it a valuable tool for investigating the role of these receptors in health and disease.
作用機序
N-cycloheptylpyridine-3-carboxamide acts as an agonist of adenosine A1 receptors, leading to the inhibition of adenylyl cyclase and the subsequent reduction of cAMP levels. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes. This compound has been shown to have high selectivity and affinity for adenosine A1 receptors, making it a valuable tool for investigating the function of these receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of sleep, and the modulation of pain perception. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
実験室実験の利点と制限
N-cycloheptylpyridine-3-carboxamide has several advantages as a research tool, including high selectivity and affinity for adenosine A1 receptors, ease of synthesis, and low toxicity. However, this compound also has some limitations, including the need for specialized equipment for its synthesis and the limited availability of high-quality this compound.
将来の方向性
There are several future directions for the use of N-cycloheptylpyridine-3-carboxamide in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of pain perception. This compound has been shown to have analgesic properties in animal models, and further research is needed to investigate its potential as a therapeutic agent for pain management. Another area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective properties, and further research is needed to investigate its potential as a therapeutic agent for these conditions. Additionally, the development of novel this compound analogs with improved properties, such as increased selectivity or longer half-life, could lead to the development of more potent research tools and therapeutic agents.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its high selectivity and affinity for adenosine A1 receptors. This compound has been widely used as a research tool for investigating the function and modulation of these receptors in various physiological processes. Further research is needed to investigate its potential as a therapeutic agent for various conditions, including pain management and neurodegenerative diseases. The development of novel this compound analogs could also lead to the development of more potent research tools and therapeutic agents.
合成法
The synthesis of N-cycloheptylpyridine-3-carboxamide involves the reaction of 3-cyano-4-methylpyridine with cycloheptylamine in the presence of a reducing agent. The resulting product is then purified by column chromatography. The synthesis of this compound has been optimized over the years, resulting in higher yields and purity.
科学的研究の応用
N-cycloheptylpyridine-3-carboxamide has been widely used as a research tool for studying the function and modulation of adenosine A1 receptors. Adenosine A1 receptors are widely distributed in the brain and play a critical role in regulating neurotransmission. This compound has been shown to be a potent agonist of adenosine A1 receptors, leading to the inhibition of neurotransmitter release. This property has been utilized to study the role of adenosine A1 receptors in various brain functions, including sleep regulation, pain perception, and learning and memory.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
N-cycloheptylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O/c16-13(11-6-5-9-14-10-11)15-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2,(H,15,16) |
InChIキー |
YCNAIZSBSFXJGD-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
C1CCCC(CC1)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)



![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)


![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
